Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C19H15NO5S and its molecular weight is 369.39. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
New Synthetic Pathways
A novel synthesis approach for creating derivatives related to Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate involves tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of precursors. This method has shown significant stereoselectivity, favoring the formation of Z isomers and has been proven through X-ray diffraction analysis to establish the configuration around the double bond of major stereoisomers (Gabriele et al., 2006).
Heterocyclic Chemistry
Research into the synthesis of benzo[b]thiophene derivatives, including those structurally related to this compound, has yielded new compounds with potential applications in various chemical processes. For instance, the synthesis of methyl 4,7-dihydro-4,7-dioxobenzo[b]thiophene-2-carboxylate showcases the versatility of these compounds in organic chemistry (Ruiz et al., 1981).
Pharmacological Applications
Anti-Inflammatory Agents
Benzo[b]thiophene derivatives have been identified as potent inhibitors of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1. These compounds, by inhibiting the upregulation of these adhesion molecules, show potential as anti-inflammatory agents. PD 144795, a derivative, has demonstrated oral activity in models of inflammation (Boschelli et al., 1995).
Selective Inhibition of Urokinase
Novel 4-substituted benzo[b]thiophene-2-carboxamidines, structurally related to the compound , have been synthesized as selective inhibitors of urokinase-type plasminogen activator (uPA). These inhibitors show promise in targeting uPA with high specificity, with certain derivatives showing IC50 values in the nanomolar range, indicating potent inhibitory effects (Bridges et al., 1993).
Material Science Applications
Luminescent Materials
The synthesis of luminescent supramolecular assemblies based on hydrogen-bonded complexes, involving derivatives similar to this compound, has been explored. These materials exhibit strong photoluminescence properties, potentially applicable in the development of optoelectronic devices (Osterod et al., 2001).
Mechanism of Action
Target of Action
The primary target of Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anti-cancer drug target that plays a crucial role in the repair process of single-strand DNA breaks .
Mode of Action
The compound interacts with PARP1, inhibiting its activity
Biochemical Pathways
The inhibition of PARP1 by this compound affects the DNA repair pathway. Specifically, it disrupts the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks . The downstream effect of this disruption is the accumulation of DNA damage, leading to cell death, particularly in cancer cells that are heavily reliant on PARP1 for survival.
Result of Action
The result of the compound’s action is the inhibition of PARP1, leading to the disruption of DNA repair and the induction of cell death . This makes the compound a potential candidate for anti-cancer therapy, particularly for cancers that exhibit high levels of PARP1 activity.
properties
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5S/c1-23-19(22)17-16(12-4-2-3-5-15(12)26-17)20-18(21)11-6-7-13-14(10-11)25-9-8-24-13/h2-7,10H,8-9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAVROQGYUKMJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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